Vadadustat
Overview
Description
Vadadustat is an orally active inhibitor of prolyl hydroxylase, developed by Akebia Therapeutics, Inc. for the treatment of anemia associated with chronic kidney disease . This compound works by stabilizing hypoxia-inducible factors, which in turn stimulate the production of erythropoietin, a hormone that promotes the formation of red blood cells .
Mechanism of Action
Target of Action
Vadadustat primarily targets the hypoxia-inducible factor prolyl-hydroxylase (HIF-PH) . These enzymes play a crucial role in the regulation of the body’s response to low oxygen levels, or hypoxia .
Mode of Action
This compound works by reversibly inhibiting HIF-prolyl-4-hydroxylases (PH)1, PH2, and PH3 . This inhibition stabilizes the HIF complex, leading to increased cellular levels of hypoxia-inducible factor . As a result, it stimulates the production of endogenous erythropoietin (EPO), a hormone that promotes the formation of red blood cells .
Biochemical Pathways
The inhibition of HIF-PH by this compound mimics the body’s natural response to hypoxia Under normal oxygen conditions, HIF is degraded by prolyl hydroxylase. This leads to the transcription of several genes, including EPO, which stimulates the production of red blood cells .
Pharmacokinetics
This compound exhibits dose-proportional pharmacokinetics . After oral administration, peak plasma concentrations of this compound are reached within 3-4 hours in healthy volunteers, and within 5-6 hours in patients with chronic kidney disease (CKD) . The mean half-life of this compound is approximately 4.5 hours in healthy volunteers, and 7.2-8.5 hours in CKD patients .
Result of Action
The primary result of this compound’s action is an increase in red blood cell production, which leads to a gradual rise in hemoglobin levels . This helps to alleviate the symptoms of anemia associated with CKD .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect the bioavailability and efficacy of this compound . Furthermore, the physiological state of the patient, such as the stage of CKD, can also impact the drug’s effectiveness .
Biochemical Analysis
Biochemical Properties
Vadadustat inhibits the enzyme activity of all three human prolyl-hydroxylase domain (PHD) isozymes, PHD1, PHD2, and PHD3 . These agents inhibit prolyl-hydroxylase domain oxygen sensors, mimicking hypoxic conditions and activating hypoxia-inducible factors . These transcription factors serve a multitude of roles, including the stimulation of erythropoiesis .
Cellular Effects
This compound influences cell function by increasing the production of erythropoietin (EPO), a hormone that stimulates the production of red blood cells . This is particularly beneficial in conditions such as chronic kidney disease, where the kidney’s ability to produce EPO in response to anemic conditions is impaired .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting prolyl-hydroxylase domain oxygen sensors . This inhibition mimics hypoxic conditions, leading to the activation of hypoxia-inducible factors . These transcription factors then stimulate erythropoiesis .
Temporal Effects in Laboratory Settings
In phase 2 trials, this compound was shown to increase and maintain hemoglobin concentrations with minimal excursions in patients with non-dialysis-dependent (NDD)- and dialysis-dependent (DD)-CKD .
Dosage Effects in Animal Models
In animal models, a single oral dose of this compound potently increases circulating levels of EPO, and daily oral dosing for 14 days increases RBC indices in healthy rats and in the 5/6 nephrectomy model of CKD .
Metabolic Pathways
The major metabolite of this compound is this compound-O-glucuronide, which has 15% of the AUC of plasma radioactivity, and it is catalyzed by multiple UGT enzymes, including UGT1A1, UGT1A7, UGT1A8 and UGT1A9 .
Transport and Distribution
Approximately 16% of the this compound dose is removed by dialysis , indicating that it is distributed within the body and can be removed via this process.
Preparation Methods
Synthetic Routes and Reaction Conditions: Vadadustat can be synthesized starting from 3-chloro-5-(3-chlorophenyl)-2-cyanopyridine. The process involves a hydrolysis reaction followed by a condensation reaction to obtain an intermediate. This intermediate is then further reacted to produce this compound . Another method involves cross-coupling, aromatic substitution, nitrile hydrolysis, amidation, and ester-ether deprotection, resulting in a product with a purity of over 99.5% .
Industrial Production Methods: The industrial production of this compound involves optimizing the synthetic process to ensure high yield and purity. The process is robust and scalable, demonstrated in kilogram laboratory settings .
Chemical Reactions Analysis
Types of Reactions: Vadadustat undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated compounds.
Scientific Research Applications
Vadadustat has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of prolyl hydroxylase enzymes.
Biology: Investigated for its role in stabilizing hypoxia-inducible factors and promoting erythropoiesis.
Medicine: Used in the treatment of anemia associated with chronic kidney disease.
Industry: Potential applications in the development of new therapeutic agents targeting hypoxia-inducible factors.
Comparison with Similar Compounds
Daprodustat: Another hypoxia-inducible factor prolyl hydroxylase inhibitor used for the treatment of anemia in chronic kidney disease.
Roxadustat: Similar mechanism of action but may have different effects on cells.
Enarodustat: Another compound in the same class with similar therapeutic applications.
Uniqueness: Vadadustat is unique in its specific inhibition profile and its ability to stabilize hypoxia-inducible factors without detectable stimulation of vascular endothelial growth factor . This makes it a promising therapeutic agent with a favorable safety and efficacy profile .
Properties
IUPAC Name |
2-[[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c15-10-3-1-2-8(4-10)9-5-11(18)13(16-6-9)14(21)17-7-12(19)20/h1-6,18H,7H2,(H,17,21)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRXMPYUTJLTKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=C(N=C2)C(=O)NCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501179936 | |
Record name | Vadadustat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501179936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Hypoxia-inducible factors (HIFs) are transcription factors responsible for cellular survival under hypoxic conditions. They regulate a number of processes including angiogenesis, cell growth and differentiation, various metabolic processes, and erythropoiesis. Under normoxic conditions, HIF is degraded via hydroxylation by prolyl-hydroxylase domain (PHD) dioxygenases. Vadadustat is an inhibitor of HIF-PHDs that facilitates increased HIF activity in the absence of hypoxic conditions. In patients with anemia of chronic kidney disease, in whom normal erythropoiesis is dysfunctional, this stimulates the production of erythropoietin and subsequent correction of anemia. | |
Record name | Vadadustat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12255 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1000025-07-9 | |
Record name | N-[[5-(3-Chlorophenyl)-3-hydroxy-2-pyridinyl]carbonyl]glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000025-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vadadustat [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000025079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vadadustat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12255 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vadadustat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501179936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-(3-chlorophenyl)-3-hydroxypicolinoyl)glycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VADADUSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I60W9520VV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Vadadustat exert its therapeutic effect in treating anemia?
A1: this compound inhibits the activity of HIF-PH enzymes, which are responsible for tagging HIF proteins for degradation under normal oxygen conditions [, , , , ]. This inhibition leads to the stabilization and activation of HIF, particularly HIF-1α and HIF-2α, mimicking a hypoxic response within the body.
Q2: What are the downstream consequences of HIF stabilization by this compound?
A2: HIF activation triggers a cascade of events that ultimately stimulate erythropoiesis [, ]. These include:
- Increased Erythropoietin Production: HIF directly upregulates the expression of erythropoietin, a key hormone stimulating red blood cell production [, , , , , ].
- Enhanced Iron Availability: HIF suppresses hepcidin, a hormone that inhibits iron absorption and release, thereby improving iron availability for erythropoiesis [, , ].
- Increased Reticulocyte Production: this compound treatment has been shown to increase the number of reticulocytes (immature red blood cells) in circulation, indicating enhanced red blood cell production [].
Q3: How is this compound administered, and what is its typical pharmacokinetic profile?
A3: this compound is designed for oral administration [, , , , , , , , ]. Studies in various species, including humans, have shown that it is readily absorbed after oral administration and has a relatively short half-life [, , ].
Q4: Does this compound accumulate in the body with repeated dosing?
A4: Preclinical studies in multiple species indicate that this compound does not accumulate upon repeated dosing, even at doses exceeding the therapeutic range [].
Q5: What preclinical models have been used to evaluate the efficacy of this compound?
A6: Preclinical studies have demonstrated the efficacy of this compound in correcting anemia in various animal models of CKD, including the 5/6 nephrectomy model in rats [].
Q6: What clinical trials have been conducted with this compound, and what were the key findings?
A7: this compound has been extensively studied in four Phase 3 clinical trials (INNO2VATE and PRO2TECT) involving patients with both dialysis-dependent and non-dialysis-dependent CKD [, , , , , , , ]. These trials compared this compound to darbepoetin alfa, an erythropoiesis-stimulating agent (ESA). Key findings include:
- Non-inferiority in Hemoglobin Response: In both dialysis-dependent and non-dialysis-dependent CKD patients, this compound demonstrated non-inferiority to darbepoetin alfa in achieving and maintaining target hemoglobin levels [, , , , ].
- Improved Iron Utilization: Compared to darbepoetin alfa, this compound treatment was associated with increased serum transferrin, decreased hepcidin and ferritin levels, and favorable changes in erythrocyte indices, suggesting improved iron utilization for erythropoiesis [, ].
Q7: What is the safety profile of this compound based on preclinical and clinical studies?
A8: Preclinical studies in rodents did not identify a carcinogenic effect attributable to this compound []. In clinical trials, the overall adverse event profile of this compound was similar to that of darbepoetin alfa [].
Q8: Are there any ongoing research efforts to further characterize the effects of this compound?
A9: Current research is focusing on developing exposure-response models to predict individual patient responses to this compound and inform optimal dosing strategies based on patient characteristics [].
Q9: Does this compound have any potential applications beyond the treatment of CKD-associated anemia?
A10: While approved for CKD-associated anemia, research suggests potential applications of this compound in other conditions, including improving the immunomodulatory properties of mesenchymal stem cells for therapeutic purposes [].
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